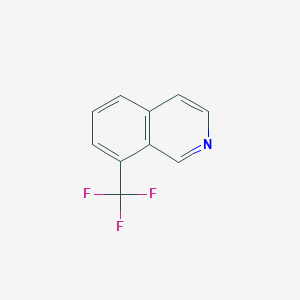

8-(Trifluoromethyl)isoquinoline

Vue d'ensemble

Description

8-(Trifluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is known for its presence in various natural alkaloids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)isoquinoline can be achieved through several methods:

Direct Introduction of Trifluoromethyl Group: This involves the direct fluorination of isoquinoline using reagents such as Togni reagent, catalyzed by copper (II) triflate.

Cyclization Reactions: The construction of the isoquinoline ring system can be achieved via cyclization of precursors bearing pre-fluorinated benzene rings.

Cross-Coupling Reactions: Utilizing Suzuki–Miyaura coupling reactions, where boron reagents are employed to introduce the trifluoromethyl group onto the isoquinoline ring.

Industrial Production Methods: Industrial production methods often involve large-scale cyclization and cross-coupling reactions, optimized for high yield and purity. The use of transition metal catalysts and controlled reaction conditions ensures the efficient synthesis of this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be displaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of isoquinoline N-oxides.

Reduction: Formation of tetrahydroisoquinoline derivatives.

Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.

Applications De Recherche Scientifique

8-(Trifluoromethyl)isoquinoline has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 8-(Trifluoromethyl)isoquinoline involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

7-Fluoroisoquinoline: Another fluorinated isoquinoline with similar biological activities but different substitution patterns.

6-Trifluoromethylquinoline: A structural isomer with the trifluoromethyl group at a different position, leading to variations in reactivity and applications.

Uniqueness: 8-(Trifluoromethyl)isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound in various fields of research .

Activité Biologique

8-(Trifluoromethyl)isoquinoline is a fluorinated derivative of isoquinoline, notable for its trifluoromethyl group at the 8-position. This unique structural feature enhances its electronic properties, leading to increased lipophilicity and altered metabolic stability, which are critical for its biological activity. The compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in antimicrobial and anticancer therapies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isoquinoline-N-oxide with trifluoromethylating agents under copper-catalyzed conditions. Various methods, including the Friedländer reaction and palladium-catalyzed reactions, have been employed. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography confirm the compound's structure and purity .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study reported minimum inhibitory concentrations (MICs) against various pathogens, with some derivatives showing MIC values as low as 4.88 µg/mL against Bacillus mycoides and Escherichia coli . The enhanced lipophilicity due to the trifluoromethyl group likely contributes to this activity.

Anticancer Activity

The anticancer potential of this compound has been explored across multiple human cancer cell lines. Notably, compounds related to this structure have demonstrated IC50 values superior to those of established chemotherapeutics like Doxorubicin. For instance, one derivative showed an IC50 of 22.4 µM against PACA2 cells compared to Doxorubicin's IC50 of 52.1 µM . This suggests that the trifluoromethyl group may enhance the compound's effectiveness in targeting cancer cells.

The mechanism underlying the biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, potentially leading to modulation of enzymatic activity or signaling pathways related to tumor growth and infection .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, a comparison with similar compounds is essential:

| Compound | MIC (µg/mL) | IC50 (µM) against PACA2 |

|---|---|---|

| This compound | 4.88 | 22.4 |

| Doxorubicin | N/A | 52.1 |

| Other fluorinated isoquinolines | Varies | Varies |

This table highlights the superior antimicrobial and anticancer activities associated with this compound compared to traditional agents.

Case Studies

Several studies have focused on the biological implications of this compound:

- Antimicrobial Efficacy : A study evaluating various derivatives showed that those containing the trifluoromethyl group consistently outperformed their non-fluorinated counterparts in terms of antimicrobial activity against both bacterial and fungal strains .

- Cancer Cell Line Testing : In vitro assays demonstrated that derivatives exhibited selective cytotoxicity against various cancer cell lines, indicating potential for targeted cancer therapies .

- Enzyme Inhibition Studies : Preliminary investigations suggest that this compound may inhibit specific kinases involved in cellular proliferation, further supporting its role as a therapeutic agent .

Analyse Des Réactions Chimiques

Copper-Catalyzed Trifluoromethylation

Isoquinoline-N-oxides undergo regioselective trifluoromethylation using Togni reagent under copper(II) triflate catalysis ( ). This method achieves 85–92% yields under mild conditions (25°C, 12–24 hrs):

Key advantages :

-

High positional selectivity for the 8-position

-

Compatibility with diverse N-oxide precursors

Palladium-Catalyzed Cyclization

Palladium-mediated α-arylation/cyclization forms the isoquinoline core ( ). Substrates with pre-fluorinated benzene rings cyclize in NH₄Cl/EtOH at 90°C (18–24 hrs), yielding 70–85% :

text| Substrate | Conditions | Yield (%) | |-------------------------|---------------------|-----------| | R¹ = H | 90°C, 24 hrs | 78 | | R¹ = Me | 90°C, 18 hrs + 24 hrs | 82 |

Bromination

Electrophilic bromination at the 5-position occurs with NBS/H₂SO₄ ():

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to meta/para positions due to its strong -I effect:

Nucleophilic Reactions

The isoquinoline nitrogen participates in nucleophilic substitutions, facilitated by the electron-deficient ring:

Alkylation/Arylation

Reactions with alkyl halides or aryl boronic acids under Pd catalysis yield N-substituted derivatives ():

Example : Suzuki coupling with 4-bromophenylboronic acid gives N-(4-biphenyl)-8-(CF₃)isoquinoline (68% yield, ).

Cross-Coupling Reactions

Buchwald-Hartwig amination forms C–N bonds at the 4-position ():

Oxidation to N-Oxide

Treatment with m-CPBA yields the N-oxide, a precursor for further trifluoromethylation ( ):

Reduction of the Ring

Catalytic hydrogenation (H₂/Pd-C) produces tetrahydro derivatives, enhancing solubility ():

Mechanistic Insights

Propriétés

IUPAC Name |

8-(trifluoromethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3N/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYLIBODFBDRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303459 | |

| Record name | 8-(Trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120568-10-7 | |

| Record name | 8-(Trifluoromethyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120568-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(Trifluoromethyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.